molecular formula C10H7BrF3NO B1445882 2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile CAS No. 1707358-25-5

2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile

Cat. No. B1445882
M. Wt: 294.07 g/mol
InChI Key: HSQIOVHYKFPBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile is a chemical compound with the molecular formula C10H5BrF3NO. It is commonly used in scientific research as a reagent and intermediate for the synthesis of various organic compounds. This compound is also known as BTFPB and has been studied for its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The exact mechanism of action of 2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile is not fully understood. However, it is believed to act as a kinase inhibitor by binding to the ATP-binding site of the kinase enzyme. This leads to the inhibition of kinase activity and subsequent downstream signaling pathways.

Biochemical And Physiological Effects

2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile has been shown to exhibit antitumor and anti-inflammatory properties in various in vitro and in vivo studies. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile in lab experiments is its versatility as a building block for the synthesis of various compounds. It is also readily available and relatively easy to synthesize. However, one limitation is that it may not be suitable for certain applications due to its potential toxicity and lack of selectivity.

Future Directions

There are several future directions for the study of 2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile. One potential direction is the development of more selective kinase inhibitors using this compound as a building block. Another direction is the study of its potential use as a fluorescent probe for the detection of amyloid fibrils. Additionally, further studies are required to fully understand the biochemical and physiological effects of this compound and its potential applications in the field of medicinal chemistry.

Scientific Research Applications

2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been used as a building block for the synthesis of various compounds such as kinase inhibitors, antitumor agents, and anti-inflammatory agents. This compound has also been studied for its potential use as a fluorescent probe for the detection of amyloid fibrils.

properties

IUPAC Name

2-bromo-5-(3,3,3-trifluoropropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO/c11-9-2-1-8(5-7(9)6-15)16-4-3-10(12,13)14/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQIOVHYKFPBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCC(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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